2,6-Dichlorothioanisole

Description

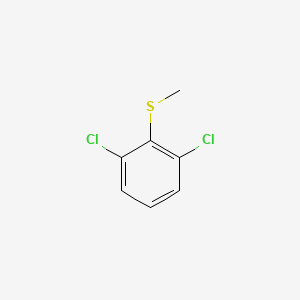

2,6-Dichlorothioanisole (CAS: 68121-46-0) is a chlorinated thioanisole derivative with the molecular formula C₇H₆Cl₂S. It features two chlorine substituents at the 2- and 6-positions of the benzene ring and a methylthio (-SCH₃) group at the 1-position. This compound is notable for its electronic and steric properties, which are influenced by the positions of the chlorine atoms and the sulfur-containing functional group. Studies using Cl³⁵ nuclear quadrupole resonance (NQR) spectroscopy have revealed distinct electronic environments around the chlorine atoms due to the electron-withdrawing effects of the thioether group .

Propriétés

IUPAC Name |

1,3-dichloro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXLOEAZYVLTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dichlorothioanisole can be synthesized through several methods, including the chlorination of thioanisole. The reaction typically involves the use of chlorine gas or a chlorinating agent under controlled conditions to ensure the selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control of reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichlorothioanisole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 2,6-dichlorothiophenol.

Reduction: Reduction reactions may produce 2,6-dichloroaniline.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,6-Dichlorothioanisole is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in the study of biological systems and as a tool in biochemical assays.

Industry: this compound is employed in the production of specialty chemicals and materials.

Mécanisme D'action

2,6-Dichlorothioanisole is structurally similar to other chlorinated thioanisole derivatives, such as 2,6-dichlorothiophenol and 2,6-dichloroaniline. These compounds share the chlorinated benzene ring but differ in their functional groups, leading to different chemical properties and applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorothioanisole

3,5-Dichlorothioanisole (CAS: 68121-46-0)

- Structural Differences : The chlorine atoms are located at the 3- and 5-positions, creating a meta-substitution pattern relative to the -SCH₃ group.

- Electronic Properties : The NQR spectra of 2,6-dichlorothioanisole show higher quadrupole coupling constants (e.g., 77.8 MHz for Cl²) compared to 3,5-dichlorothioanisole, indicating stronger electron withdrawal in the para-substituted derivative .

Table 1: Key Properties of Dichlorothioanisole Isomers

Chlorinated Anisoles vs. Thioanisoles

2,6-Dichloroanisole (CAS: 1984-65-2)

- Functional Group : Contains a methoxy (-OCH₃) group instead of -SCH₃.

- Physical Properties : Melting point = 10°C, boiling point = 169.1°C .

- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing nature of -SCH₃. This difference alters resonance stabilization and reactivity in electrophilic substitution reactions.

3,4-Dichloroanisole (CAS: 36404-30-5)

- Substitution Pattern : Chlorines at 3- and 4-positions.

- Applications : Used as a flavor and odorant reference standard in food and environmental analysis .

Table 2: Chlorinated Anisole Derivatives

Nitro-Substituted Derivatives

2,6-Dichloro-4-nitroanisole (CAS: 17742-69-7)

- Structural Features: Adds a nitro (-NO₂) group at the 4-position, enhancing electron deficiency.

- Reactivity : The nitro group directs electrophilic substitution to specific positions, contrasting with the sulfur-driven electronic effects in thioanisoles.

- Commercial Availability: Priced significantly higher (e.g., ¥11,300/5g) compared to non-nitro derivatives, suggesting specialized synthetic applications .

Higher Chlorinated Analogues

Pentachlorothioanisole (CAS: 1825-19-0)

- Structure : Five chlorine atoms and a -SCH₃ group.

- Properties : Higher molecular weight (296.429 g/mol) and increased environmental persistence due to extensive chlorination .

Activité Biologique

2,6-Dichlorothioanisole (2,6-DCTA) is an organic compound with the molecular formula CHClS. It is a derivative of thioanisole and has garnered attention for its biological activities, particularly in the context of environmental microbiology and toxicology. This article reviews the biological activity of 2,6-DCTA, highlighting its degradation by microorganisms, potential toxic effects, and relevant case studies.

Microbial Degradation

The degradation of chlorinated compounds like 2,6-DCTA is crucial for bioremediation efforts. Research indicates that specific bacterial strains can utilize chlorinated phenols as carbon sources, which may include 2,6-DCTA as a degradation product.

- Microbial Strains : Studies have shown that Ralstonia sp., among other bacteria, can completely mineralize 2,6-dichlorophenol (2,6-DCP), a compound related to 2,6-DCTA. These bacteria demonstrate significant growth on chlorophenolic substrates under aerobic conditions .

- Degradation Pathways : The degradation pathway for 2,6-DCP has been elucidated in laboratory settings. It involves initial hydroxylation followed by dechlorination and mineralization into non-toxic end products .

Toxicological Effects

The toxicity of 2,6-DCTA is an area of concern due to its potential impact on human health and the environment.

- Toxicity Studies : Toxicological assessments indicate that compounds with similar structures exhibit hepatotoxicity and can induce oxidative stress in mammalian cells. For instance, studies have shown that exposure to dichlorinated compounds can lead to increased liver enzyme activities indicative of liver damage .

- Environmental Impact : The persistence of 2,6-DCTA in the environment raises concerns about its accumulation in biological systems and potential bioaccumulation in food chains .

Case Studies

Several case studies provide insights into the effects and management of 2,6-DCTA in contaminated environments.

Research Findings

Recent research has focused on understanding the mechanisms by which microorganisms degrade chlorinated compounds and the implications for environmental health.

| Study | Findings | Implications |

|---|---|---|

| Study A | Identified Ralstonia sp. as effective in degrading 2,6-DCP | Supports bioremediation applications |

| Study B | Demonstrated hepatotoxic effects of similar dichlorinated compounds | Raises concerns about human health risks |

| Study C | Showed successful reduction of chlorinated compounds in contaminated soil | Highlights effectiveness of microbial remediation strategies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.